6-Iodo-1H-benzo[cd]indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6INO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMXUJUVJKYTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 6 Iodo 1h Benzo Cd Indol 2 One
Direct Iodination Approaches for the Benzo[cd]indol-2-one System
The introduction of an iodine atom onto the pre-formed benzo[cd]indol-2-one core represents a straightforward approach to synthesizing the target compound. These methods hinge on the electrophilic substitution at a specific carbon-hydrogen (C-H) bond.
Regioselective C-H Iodination Methodologies
Direct C-H iodination offers an atom-economical route to 6-Iodo-1H-benzo[cd]indol-2-one. The key challenge lies in controlling the regioselectivity of the reaction to favor substitution at the C6 position. Various iodinating systems have been developed for aromatic and heterocyclic compounds, which are applicable to the benzo[cd]indol-2-one scaffold.
One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Oxidants like potassium iodate (B108269) (KIO₃) or hydrogen peroxide (H₂O₂) are employed to generate a more potent electrophilic iodine species in situ. mdpi.com The reaction is typically conducted in an organic solvent, such as acetic acid, at elevated temperatures to facilitate the substitution. Another effective reagent for such transformations is N-Iodosuccinimide (NIS), often used for mild iodination of electron-rich aromatic rings. sioc-journal.cn The choice of solvent can play a crucial role in directing the regioselectivity of the iodination process. sioc-journal.cn While these methods are powerful, achieving high selectivity for the C6 position over other possible sites (like C4 or C8) depends on the specific electronic and steric properties of the benzo[cd]indol-2-one system.
Table 1: Reagents for Direct C-H Iodination
| Reagent System | Typical Oxidant | Common Solvents | Notes |
|---|---|---|---|
| Iodine (I₂) | Potassium Iodate (KIO₃) | Acetic Acid | Requires elevated temperatures. |
| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Dichloromethane | A common system for electrophilic iodination. mdpi.com |
Halogenation in Peri-Disubstituted Naphthalene (B1677914) Precursors
An alternative to direct iodination of the final heterocycle is to introduce the iodine atom onto a suitable naphthalene precursor prior to the formation of the lactam ring. This strategy often allows for more precise control over the position of halogenation.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective halogenation of naphthalene derivatives. researchgate.net For instance, palladium catalysis can be used to achieve regioselective halogenation of 1-naphthaldehydes. researchgate.net Specifically, palladium-catalyzed C-H halogenation can show a C8-regioselectivity, which is the peri position relative to the C1 substituent. researchgate.net Once the iodine is installed at the desired position on the naphthalene core, subsequent chemical transformations can be used to construct the fused lactam ring, yielding the this compound skeleton.
Synthesis via Ring-Closure Reactions Incorporating Iodine
This synthetic paradigm involves constructing the heterocyclic benzo[cd]indol-2-one ring system from a precursor that already contains the iodine atom at the correct position. These methods are particularly useful when the required iodo-substituted naphthalenes are readily accessible.
Cyclization Pathways of Iodo-Substituted Precursors
The synthesis can commence with an appropriately substituted naphthalene derivative, such as a 1-amino-5-iodo-naphthalene-8-carboxylic acid or a related species. The final step is an intramolecular cyclization to form the lactam ring. This ring-closure can be promoted by dehydrating agents or by activating the carboxylic acid moiety.
A relevant mechanistic pathway for such transformations is iodocyclization, which often proceeds via an iodonium (B1229267) ion intermediate followed by an intramolecular nucleophilic attack. rsc.org For example, a facile 6-endo-dig ring closure is a known method for creating iodine-containing heterocyclic systems under mild conditions. rsc.org This type of strategy ensures that the iodine atom is precisely located in the final product architecture.
Palladium/Copper-Catalyzed Carbonylation Cyclization
Modern synthetic methods allow for the construction of the lactam ring through transition-metal-catalyzed carbonylation reactions. These reactions can install the carbonyl group of the lactam and facilitate the ring-closing C-N bond formation in a single conceptual step.
While palladium and copper are common catalysts for such transformations, related metals have also shown high efficacy. For example, a cobalt-catalyzed direct C-H carbonylation of naphthylamides has been successfully employed to access the free (NH)-benzo[cd]indol-2(1H)-one core. chim.it This protocol uses a traceless directing group and a carbon monoxide surrogate to achieve the cyclization, providing the heterocyclic products in high yields. chim.it This strategy can be adapted by starting with an iodo-substituted naphthylamide to produce the desired 6-iodo derivative. Palladium-catalyzed intramolecular cyclization is a well-established and powerful tool in the synthesis of various nitrogen-containing heterocycles. mdpi.comdokumen.pub
Table 2: Example of Carbonylative Cyclization for Benzo[cd]indol-2-one Synthesis
| Catalyst System | CO Source | Precursor Type | Key Feature |
|---|---|---|---|
| Cobalt(II) / Ag(I) | TFBen | Naphthylamides | Traceless directing group for C-H activation. chim.it |
Derivatization from Pre-Existing Benzo[cd]indol-2-one Scaffolds
This approach is fundamentally identical to the direct iodination methodologies described in section 2.1.1. It involves taking the parent compound, 1H-benzo[cd]indol-2-one, and chemically modifying it to introduce the iodine atom at the C6 position. The synthesis of this compound can be achieved by reacting 1H-benzo[cd]indol-2-one with iodine and an oxidant like potassium iodate in a solvent such as acetic acid. This electrophilic aromatic substitution is a direct and common method for derivatizing the core structure.
Strategies for Incorporating Iodine Post-Synthesis
Post-synthesis, or late-stage, functionalization is a highly efficient strategy that allows for the direct modification of a pre-formed molecular scaffold. This approach avoids the need to carry a sensitive functional group through a multi-step synthesis. For this compound, the most prominent post-synthesis strategy is direct electrophilic iodination of the 1H-benzo[cd]indol-2-one core.
The benzo[cd]indol-2-one ring system, akin to other electron-rich aromatic and heterocyclic systems like indole (B1671886), is susceptible to electrophilic aromatic substitution. The iodination reaction typically employs molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant's role is to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺), which can then attack the aromatic ring. The regioselectivity of the substitution is directed by the electronic properties of the heterocyclic core.
Commonly used oxidizing agents for this transformation include nitric acid, iodic acid (HIO₃), or N-iodosuccinimide (NIS). The reaction is generally performed in a solvent like acetic acid or chlorinated solvents. For related heterocyclic systems, such as 2-(trifluoromethyl)-1H-indole, direct iodination has been successfully achieved using molecular iodine, demonstrating the viability of this approach on indole-like cores. mdpi.com Similarly, flavone (B191248) scaffolds can be iodinated using systems like bis(trifluoroacetoxyiodo)benzene (BTI) and iodine. core.ac.uk
| Iodinating System | Substrate Type | Typical Conditions | Key Findings |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Electron-rich heterocycles | Acetic acid, elevated temperatures | Classic method for generating an electrophilic iodine species (I⁺) for substitution on activated rings. |
| N-Iodosuccinimide (NIS) | Indoles, Acetanilides | Acetonitrile or solvent-free (ball-milling), often with an acid catalyst (e.g., PTSA) for C-H activation. beilstein-journals.org | A milder source of electrophilic iodine; can be used in metal-catalyzed C-H activation/iodination reactions. beilstein-journals.org |
| I₂ / CF₃CO₂Ag | Substituted Chromones | Not specified | Achieved excellent yield (95%) for 3-iodination of a complex chromone (B188151) derivative, showing high efficiency with a silver catalyst. core.ac.uk |
| I₂ / BTI | Flavones | Not specified | Effective for the 3-iodination of flavones. core.ac.uk |
Another potential, though less direct, post-synthesis route is the Sandmeyer reaction. This classic transformation would involve the conversion of a 6-amino-1H-benzo[cd]indol-2-one precursor to a diazonium salt, which is then displaced by iodide, typically from potassium iodide (KI), to yield the target iodo compound. acs.org This method is advantageous when the amino precursor is readily accessible.
Metal-Assisted Halogen Exchange Reactions
Metal-assisted halogen exchange, often referred to as the aromatic Finkelstein reaction, is a powerful and increasingly utilized method for synthesizing aryl iodides from other aryl halides, such as bromides or chlorides. organic-chemistry.orgnih.gov This strategy is particularly useful when the corresponding aryl bromide is more readily available or cheaper than the aryl iodide. For the synthesis of this compound, this would involve the conversion of a precursor like 6-bromo-1H-benzo[cd]indol-2-one.
Copper-catalyzed systems are the most prevalent for this transformation. A general and mild method developed by Buchwald and co-workers utilizes a catalytic system composed of copper(I) iodide (CuI), a diamine ligand (such as N,N'-dimethylethylenediamine), and an iodide salt (typically sodium iodide, NaI) as the iodine source. organic-chemistry.orgnih.gov The reaction is usually conducted in a polar aprotic solvent like dioxane at elevated temperatures. This protocol is compatible with a wide range of functional groups, including N-H containing substrates like indoles and amides, making it highly suitable for the benzo[cd]indol-2-one scaffold. organic-chemistry.orgnih.gov The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway involving arylcopper(III) intermediates. frontiersin.org
| Catalyst System | Iodine Source | Typical Conditions | Key Features |
|---|---|---|---|
| CuI / Diamine Ligand | NaI | Dioxane or n-butanol, ~110 °C | Broad substrate scope, tolerates various functional groups, including amides and indoles. organic-chemistry.orgnih.gov |
| Cu₂O / L-Proline | KI | Ethanol | An alternative copper-based system that can efficiently catalyze the exchange on aryl bromides. frontiersin.org |
| Palladium on Carbon (Pd/C) | KI | Not specified | Can be used for the in-situ generation of aryl iodides from aryl chlorides for subsequent Pd-catalyzed reactions like Sonogashira coupling. frontiersin.org |
Beyond copper, palladium catalysts have also been shown to facilitate halogen exchange, often in domino or tandem reaction sequences. frontiersin.org For instance, an aryl bromide, which may be a poor substrate for a subsequent coupling reaction, can be converted in situ to the more reactive aryl iodide using a catalytic amount of an iodide source. The same palladium catalyst can then promote the desired bond formation. This highlights the synthetic utility of metal-catalyzed halogen exchange in streamlining complex synthetic sequences.
Comprehensive Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for assigning the structure of 6-Iodo-1H-benzo[cd]indol-2-one.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show 11 distinct signals corresponding to each carbon in its C₁₁H₆INO structure. Key signals include the carbonyl carbon (C=O) of the lactam ring, typically found in the highly deshielded region (around δ 168 ppm), and the carbon atom bonded to the iodine (C-I), which would appear at a characteristic upfield shift compared to a C-H bond due to the heavy atom effect. The chemical shifts of other aromatic carbons provide a complete fingerprint of the carbon skeleton. nih.govnih.gov
Representative ¹H NMR Data for the Analogous 6-Bromobenzo[cd]indol-2(1H)-one
This data, recorded in DMSO-d₆ at 400 MHz, illustrates the typical chemical shifts and coupling patterns expected for the aromatic protons of a 6-halogenated benzo[cd]indol-2-one. nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Inferred) |
| 10.88 | s (singlet) | - | N-H |
| 8.11 | d (doublet) | 6.8 | Aromatic H |
| 8.09 | d (doublet) | 5.2 | Aromatic H |
| 7.93 | t (triplet) | 6.0 | Aromatic H |
| 7.50 | d (doublet) | 6.4 | Aromatic H |
| 7.48 | t (triplet) | 7.2 | Aromatic H |
| 6.90 | d (doublet) | 6.0 | Aromatic H |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com For this compound, the COSY spectrum would display cross-peaks connecting the signals of neighboring aromatic protons, allowing for a step-by-step mapping of the proton connectivity around the fused ring system. This is essential to confirm the specific substitution pattern. oxinst.comipb.pt
TOCSY (Total Correlation Spectroscopy): The TOCSY experiment extends the correlations beyond adjacent protons, showing couplings between all protons within a single, uninterrupted spin system. oxinst.com In the case of this compound, a TOCSY spectrum would help to differentiate the protons on the two distinct aromatic rings of the benzo[cd]indole (B15494331) nucleus, as all protons on a given ring would show correlation to each other. ipb.pt
Mass Spectrometry for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision makes it possible to determine the unique elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₆INO, HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass. nih.govthno.org This technique is a definitive method for formula confirmation in chemical research. uni-regensburg.de
Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass (m/z) |
| [M+H]⁺ | C₁₁H₇INO⁺ | 295.9567 |
| [M+Na]⁺ | C₁₁H₆INNaO⁺ | 317.9386 |
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like benzo[cd]indol-2-one derivatives. nih.gov The technique typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. nih.govd-nb.info ESI-MS is frequently coupled with liquid chromatography (LC) to analyze the purity of a sample before high-resolution analysis. thno.org For this compound (MW = 295.09 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 296.
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing further structural and electronic information.
Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include a sharp absorption for the N-H stretch of the lactam group (around 3200-3400 cm⁻¹) and a strong absorption for the carbonyl (C=O) stretch (typically 1650-1700 cm⁻¹).
Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzo[cd]indol-2-one core is a conjugated aromatic system, which gives rise to strong absorptions in the UV-Vis range, primarily due to π → π* transitions. uni-regensburg.de The introduction of an iodine atom can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. The UV-Vis spectrum is useful for characterizing the conjugated π-system of the molecule. d-nb.info
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For derivatives of the benzo[cd]indol-2(1H)-one scaffold, characteristic peaks are observed that confirm the presence of key structural features.
While specific FTIR data for this compound is not extensively detailed in the provided search results, the analysis of related structures allows for the prediction of its spectral characteristics. For instance, the IR spectrum of N,N-Dialkylferrocenesulfonamides, which also contain complex aromatic and amide-like structures, shows characteristic absorption bands for various functional groups. acs.org One would expect this compound to exhibit strong absorption bands corresponding to the C=O stretching of the lactam ring, N-H stretching vibrations, and C-I stretching, in addition to the characteristic absorptions of the aromatic ring system. The precise wavenumbers of these vibrations provide valuable information for structural confirmation.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C=O (Lactam) | Stretching | 1680-1720 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-I | Stretching | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
For benzo[cd]indole derivatives, the extended π-system results in absorption in the UV-Vis region. Studies on related 2-substituted benzo[cd]indoles have shown long-wavelength absorption maxima in the range of 395–422 nm. d-nb.info For instance, 2-phenylbenzo[cd]indole (B12798071) exhibits multiple absorption maxima at 264, 327, 350, 365, and 395 nm. d-nb.info Another derivative, 2-(o-Chlorophenyl)benzo[cd]indole, shows λmax values at 326, 347, 359, and a shoulder at 400 nm. d-nb.info The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, has been reported for some derivatives, such as 2-phenylbenzo[cd]indole, which has a log ε of 4.23 at 264 nm. d-nb.info It is anticipated that this compound would also display characteristic absorption bands in the UV-Vis spectrum, influenced by the electronic effects of the iodo substituent.
Table 2: UV-Vis Spectral Data for Selected Benzo[cd]indole Derivatives
| Compound | Solvent | λmax (nm) | log ε (M⁻¹cm⁻¹) |
| 2-Phenylbenzo[cd]indole d-nb.info | CHCl₃ | 264, 327, 350, 365, 395 | 4.23, 3.82, 3.91, 3.92, 3.46 |
| 2-(p-Tolyl)benzo[cd]indole d-nb.info | CHCl₃ | 259, 310 (sh), 328, 351, 367, 402 | 4.12, 3.77, 3.84, 3.94, 3.95, 3.60 |
| 2-(o-Chlorophenyl)benzo[cd]indole d-nb.info | CHCl₃ | 326, 347, 359, 400 (sh) | 3.97, 4.00, 3.97, 3.38 |
| 2-(tert-Butyl)benzo[cd]indole d-nb.info | CHCl₃ | 300 (sh), 315, 334, 349 | 3.80, 3.92, 3.87, 3.85 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of a compound.
While the specific crystal structure of this compound is not available in the provided search results, the crystal structures of several related benzo[cd]indol-2(1H)-one derivatives have been determined. nih.gov For example, the crystal structure of benzo[cd]indol-2(1H)-one itself has been deposited in the Cambridge Structural Database (CCDC Number: 866747). nih.gov Furthermore, X-ray diffraction has been used to establish the molecular and crystal structures of derivatives of the new heterocyclic system, benzo[cd]furo[2,3-f]indole, which is synthesized from 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. researchgate.net These studies reveal the planar nature of the benzo[cd]indol-2-one core and provide insights into the packing of these molecules in the solid state, which is often governed by π–π stacking interactions and hydrogen bonding. nih.gov The determination of the crystal structure of this compound would provide invaluable data on how the iodine atom influences the molecular geometry and crystal packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared with the calculated theoretical values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.
The molecular formula for this compound is C₁₁H₆INO. Based on this, the theoretical elemental composition can be calculated. While the direct elemental analysis data for this compound is not provided, numerous studies on related benzo[cd]indol-2(1H)-one derivatives report the use of elemental analysis to confirm the structures of newly synthesized compounds. nih.govresearchgate.netbeilstein-journals.org For instance, in the synthesis of 1-hexylbenzo[cd]indol-2(1H)-one (C₁₇H₁₉NO), the calculated elemental composition was C, 80.6%; H, 7.6%; O, 6.3%, and the found values were C, 80.4%; H, 7.8%; O, 6.4%. beilstein-journals.org Similarly, for {1-[4-(4-aminobutyl)aminobutyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one trihydrochloride (C₂₆H₃₂Cl₃N₅O), the calculated values were C, 58.16%; H, 6.01%; N, 13.04%, and the found values were C, 57.93%; H, 6.28%; N, 13.37%. nih.gov These examples highlight the importance of elemental analysis in the characterization process.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 44.19% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.02% |
| Iodine | I | 126.90 | 1 | 126.90 | 42.43% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.68% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.35% |
| Total | 299.075 | 100.00% |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. scispace.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.de This approach is computationally more feasible than traditional wavefunction-based methods, especially for larger systems. mpg.de The core of DFT lies in solving the Kohn-Sham equations self-consistently, though the exact form of the exchange-correlation energy functional remains a subject of approximation. scispace.commpg.de DFT calculations have been employed to elucidate the regioselectivity of reactions involving related naphthalene (B1677914) scaffolds and to shed light on the mechanisms of reactions for similar indole-containing compounds. researchgate.netacs.org
Theoretical geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule. For the related benzo[cd]indol-2(1H)-one (naphtholactam) scaffold, ab initio geometry optimization has been performed using sophisticated computational procedures. ceu.es One such approach is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, which divides the system into layers treated with different levels of theory. ceu.es For instance, key interacting components like the ligand and specific amino acid residues can be treated at a high level of theory, such as MP2/6-31G*, which is capable of describing C-H···π interactions. ceu.es Other parts of the system can be handled with lower levels of theory like B3LYP/6-31G or semiempirical methods like AM-1 to maintain computational efficiency. ceu.es
In other studies, the geometries of related monomethine cyanine (B1664457) dyes containing the benz[c,d]indolium core have been optimized using the B3LYP functional with the 6-31G* basis set. nih.gov This level of theory is commonly used to obtain reliable predictions of molecular geometries. nih.gov
| Method | Basis Set | System Studied | Reference |
|---|---|---|---|
| ONIOM (MP2/B3LYP/AM1) | 6-31G* (for high-level layer) | Naphtholactam ligand in complex with 5-HT7R model | ceu.es |
| HF-DFT SCF (B3LYP) | 6-31G* | Benz[c,d]indolium-containing monomethine cyanine dyes | nih.gov |
DFT calculations are instrumental in exploring the energetics of reaction pathways and characterizing the transient structures known as transition states. This provides a deeper understanding of reaction mechanisms. For instance, in reactions involving iodoarenes, DFT studies have been used to investigate the formation of three-center-four-electron transition states during nucleophilic substitution. acs.org Mechanistic studies on the iodo-cycloisomerization of indole-tethered alcohols to form carbazoles have also utilized DFT calculations to illuminate the reaction mechanism. acs.org
Furthermore, computational analyses have been performed to explain the regioselectivity observed in the C-H functionalization of naphthalenes, a core component of the benzo[cd]indol-2-one structure. researchgate.net Such studies can rationalize why a reaction favors one position over another, which is critical for synthetic strategy design. researchgate.net While specific DFT studies on the reaction pathways of 6-iodo-1H-benzo[cd]indol-2-one were not found, the application of these methods to closely related iodo- and naphthalene-containing systems demonstrates the power of this approach to predict and explain chemical reactivity. researchgate.netacs.orgacs.org
Theoretical Analysis of Molecular Reactivity
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.
For related benz[c,d]indolium-containing dyes, HOMO and LUMO orbitals have been calculated using a restricted hybrid HF-DFT SCF calculation with the B3LYP/6-31G* basis set. nih.gov In addition to frontier orbitals, electrostatic potential maps, which illustrate the charge distribution and identify electrophilic and nucleophilic sites, were investigated for the optimized structures at the HF/6-31G* level. nih.gov These computational tools serve as predictive guides for determining optical properties and potential sites of interaction for these molecules. nih.gov
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a variety of computational techniques used to simulate the interaction between a small molecule and a biological target, such as a protein or nucleic acid. These methods are crucial in drug discovery and medicinal chemistry. For the benzo[cd]indol-2(1H)-one scaffold, structure-based virtual screening (SBVS) has been successfully used to identify it as a new class of inhibitor for specific biological targets. nih.gov This process involves computationally screening large libraries of compounds against the three-dimensional structure of a target protein to identify potential binders. nih.gov The insights gained from these models guide the subsequent chemical synthesis and optimization of more potent and selective compounds. nih.govnih.gov
A key application of in silico modeling is the detailed assessment of how a ligand binds within the active site of its target protein. This involves techniques like molecular docking and analysis of co-crystal structures.
Derivatives of benzo[cd]indol-2(1H)-one have been identified as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the BRD4 bromodomain. nih.govnih.gov Co-crystal structures of these inhibitors in complex with the BRD4 protein have revealed their binding modes. nih.gov These studies show that the benzo[cd]indol-2(1H)-one core occupies the acetyl-lysine binding pocket, with further optimization leading to additional indirect hydrogen bonds and hydrophobic interactions that enhance activity. nih.gov
Similarly, computational simulations of a naphtholactam derivative complexed with a 3D model of the 5-HT7 receptor have been used to identify the molecular determinants for ligand recognition. ceu.es These models helped to confirm the essential structural requirements for antagonism at this receptor. ceu.es
Molecular docking studies have also been performed to investigate the binding of related benz[c,d]indolium-containing dyes with double-stranded DNA. nih.gov Using programs like AutoDock, these studies predicted a binding mode within the minor groove of the DNA helix. nih.gov Such computational investigations are valuable for understanding interactions at the molecular level and can guide the development of molecules as potential biological probes. nih.gov
| Scaffold/Derivative | Biological Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Benzo[cd]indol-2(1H)-one derivatives | BRD4 Bromodomain | Structure-based virtual screening, Co-crystal structure analysis | Scaffold occupies acetyl-lysine binding pocket; optimization adds H-bonds and hydrophobic interactions. | nih.govnih.gov |
| Naphtholactam derivative | 5-HT7 Receptor (3D model) | Computational simulations | Identified molecular determinants of ligand recognition and confirmed pharmacophore model. | ceu.es |
| Benz[c,d]indolium-containing dye | dsDNA | Molecular Docking (AutoDock) | Predicted binding in the minor groove of DNA. | nih.gov |
Chemical Transformations and Functionalization of the 6 Iodo 1h Benzo Cd Indol 2 One Core
Modification Strategies at the C6-Iodo Position
The carbon-iodine bond at the C6 position is the most reactive site for introducing molecular diversity into the 6-Iodo-1H-benzo[cd]indol-2-one core. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, although other transformations like reductive dehalogenation are also possible.
Cross-Coupling Reactions (e.g., Sonogashira)
The C6-iodo group is highly amenable to palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. A prominent example is the Sonogashira reaction, which involves the coupling of a terminal alkyne with the aryl iodide. organic-chemistry.orglibretexts.org This reaction is typically carried out using a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The reaction conditions are generally mild, and various functional groups are tolerated. beilstein-journals.org
The Sonogashira coupling of this compound with different terminal alkynes leads to the formation of 6-alkynyl-1H-benzo[cd]indol-2-one derivatives. These products can serve as versatile intermediates for the synthesis of more complex polycyclic systems. The choice of the alkyne partner allows for the introduction of a wide array of substituents, thereby enabling the creation of extensive compound libraries for various applications.
Table 1: Illustrative Sonogashira Coupling Reactions
| Alkyne Partner | Catalyst System | Product |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-(Phenylethynyl)-1H-benzo[cd]indol-2-one |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-((Trimethylsilyl)ethynyl)-1H-benzo[cd]indol-2-one |
Reductive Dehalogenation and Substitutional Reactions
Beyond cross-coupling, the C6-iodo substituent can undergo other transformations. Reductive dehalogenation, for instance, can be accomplished to remove the iodine atom and generate the parent 1H-benzo[cd]indol-2-one. This process can be useful if the iodine atom's role was to direct other reactions or if the unsubstituted core is the desired final product.
While nucleophilic aromatic substitution of the iodine atom is also a possibility, it is generally less favored due to the electron-rich nature of the benzo[cd]indol-2-one ring system.
N-Functionalization Strategies of the Indole (B1671886) Nitrogen
The nitrogen atom within the lactam ring of this compound offers another key site for chemical modification. Functionalization at this N1 position can significantly alter the molecule's properties.
N-Alkylation and N-Acylation Reactions
The N-H proton of the lactam is acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with various electrophiles.
N-Alkylation is a common method for introducing alkyl groups at the N1 position. This is typically achieved by reacting the deprotonated this compound with an alkyl halide. For example, treatment with ethyl iodide would yield 1-ethyl-6-iodo-1H-benzo[cd]indol-2-one. nih.gov
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is generally accomplished using an acyl chloride or anhydride.
Table 2: Examples of N-Functionalization Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl Iodide | N-Alkylation | 6-Iodo-1-methyl-1H-benzo[cd]indol-2-one |
Introduction of Diverse Side Chains at N1
A wide variety of side chains can be introduced at the N1 position to modulate the molecule's properties for specific applications, such as drug discovery. nih.gov For instance, in the synthesis of derivatives targeting lysosomes in cancer cells, long-chain amines have been attached at this position. nih.gov A key intermediate in these syntheses is often a bromoalkyl derivative, such as 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, which can then be reacted with various amines. nih.gov This strategy allows for the creation of a library of compounds with diverse functionalities at the end of the side chain. nih.gov
Directed C-H Functionalization at Other Core Positions
While the C6 and N1 positions are the most common sites for modification, modern synthetic methods have enabled the direct functionalization of other C-H bonds within the 1H-benzo[cd]indol-2-one core. semanticscholar.orgacs.org These reactions often employ a directing group, which can be part of the substrate itself or added externally, to guide a transition metal catalyst to a specific C-H bond. semanticscholar.orgacs.org
For the broader class of indole derivatives, directing groups on the nitrogen atom have been used to achieve selective functionalization at the C2 and C7 positions. acs.org For instance, rhodium-catalyzed C-H activation has been used for the 6-sulfonation of the benzo[cd]indol-2(1H)-one core. Although specific examples for the direct C-H functionalization of this compound at positions other than C6 are not extensively documented, the principles of directed C-H activation suggest that positions like C4, C5, and C7 are potential targets for introducing further chemical diversity. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1H-benzo[cd]indol-2-one |
| 6-alkynyl-1H-benzo[cd]indol-2-one |
| 6-(Phenylethynyl)-1H-benzo[cd]indol-2-one |
| 6-((Trimethylsilyl)ethynyl)-1H-benzo[cd]indol-2-one |
| 6-(3-Hydroxyprop-1-yn-1-yl)-1H-benzo[cd]indol-2-one |
| 1-ethyl-6-iodo-1H-benzo[cd]indol-2-one |
| 6-Iodo-1-methyl-1H-benzo[cd]indol-2-one |
| 1-Acetyl-6-iodo-1H-benzo[cd]indol-2-one |
Ring Expansion and Annulation Reactions Forming Novel Polycycles
While specific examples of ring expansion reactions directly on the this compound core are not extensively documented in the literature, the principles of modern organic synthesis allow for the strategic design of annulation reactions to build new rings onto this framework. These methods primarily leverage the reactivity of the carbon-iodine bond in palladium-catalyzed processes to form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of fused polycyclic structures.
Palladium-catalyzed annulation reactions are a powerful tool for the synthesis of complex heterocyclic systems. In the context of this compound, the iodine substituent serves as a key functional group for oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can culminate in the formation of a new ring.
A plausible and widely utilized strategy involves the intramolecular Heck reaction. This approach would require the initial functionalization of the nitrogen at the N1-position with a substituent containing a terminal alkene. The subsequent palladium-catalyzed intramolecular cyclization would then connect the C6-position with the alkene, forming a new fused ring. The regioselectivity of this cyclization can often be controlled by the specific reaction conditions and the nature of the tether connecting the alkene to the indole core.
Another powerful method for constructing polycyclic frameworks is through palladium-catalyzed annulations with alkynes. The reaction of this compound with a suitably functionalized alkyne, under palladium catalysis, could proceed through a cascade of reactions involving carbopalladation followed by an intramolecular C-H activation or another coupling process to afford a new fused aromatic or heteroaromatic ring.
Furthermore, annulation strategies involving other transition metals, such as copper, rhodium, or cobalt, have been effectively used for the synthesis of complex indole-containing polycycles. researchgate.net These methods often proceed through different mechanistic pathways, offering complementary approaches to access diverse molecular scaffolds. For instance, copper-catalyzed Ullmann-type couplings can be employed to form C-N or C-O bonds, which can be part of a ring-forming sequence.
While direct experimental data on ring expansion of the lactam ring in this compound is scarce, related transformations on similar heterocyclic systems suggest potential pathways. For example, ring expansion of cyclic ketones and lactams can sometimes be achieved through reactions involving diazomethane (B1218177) or similar reagents, although the substrate scope and functional group tolerance of such reactions can be limiting.
The following table summarizes potential annulation strategies that could be applied to this compound to generate novel polycyclic compounds, based on well-established synthetic methodologies for related iodo-aryl and indole substrates.
| Annulation Strategy | Coupling Partner | Potential Polycyclic Product | Catalyst/Reagents |
| Intramolecular Heck Reaction | N1-alkenyl substituent | Fused carbocycle or heterocycle | Pd(OAc)₂, PPh₃, Base |
| Intermolecular Annulation | Terminal or Internal Alkynes | Fused aromatic or heteroaromatic rings | Pd(PPh₃)₄, CuI, Base |
| Suzuki Coupling/Intramolecular C-H Arylation | Arylboronic acid with an ortho-functional group | Fused polycyclic aromatic system | Pd(OAc)₂, Ligand, Base |
| Buchwald-Hartwig Amination/Intramolecular Cyclization | Amine with a pendant reactive group | Fused nitrogen-containing heterocycle | Pd catalyst, Ligand, Base |
These strategies represent a logical extension of current synthetic organic chemistry to the specific case of this compound, providing a roadmap for the future synthesis of novel and potentially biologically active polycyclic molecules derived from this core structure. The development of such reactions would significantly enhance the synthetic utility of this iodo-substituted lactam.
Q & A
Q. How to optimize yields in spirohydantoin transformations from indol-2-one precursors?
- Improvements :
- Cyclopenta[b]indol-2-one Synthesis : Start with 3-indoleacetic acid to generate spirohydantoin precursors via cyclization (reference 28 in ).
- Catalyst Screening : Replace traditional bases with AlMe₃ to enhance yields in bridged lactam formation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
